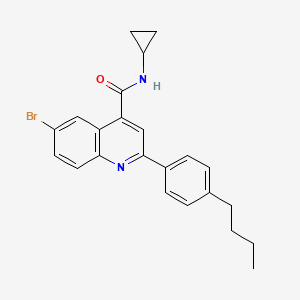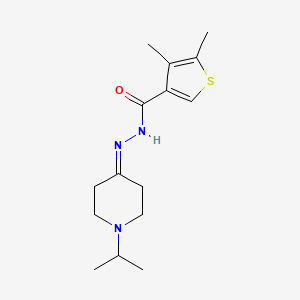![molecular formula C22H22N2O2S B4263733 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine
Descripción general
Descripción
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. BCTP belongs to the class of piperazine derivatives and is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1).
Mecanismo De Acción
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine selectively antagonizes mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR1 has been implicated in various physiological and pathological processes, including synaptic plasticity, pain, anxiety, and addiction. The selective antagonism of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to modulate these processes and has been suggested to have a therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine are mediated by the selective antagonism of mGluR1. The modulation of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to affect various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the cyclic adenosine monophosphate (cAMP) pathway. The physiological effects of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine have been shown to vary depending on the disease model and the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine in lab experiments include its selectivity for mGluR1, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential off-target effects.
Direcciones Futuras
The future directions of 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine research include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its effects. Moreover, the development of more selective mGluR1 antagonists and the investigation of their potential therapeutic applications are also areas of future research.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. The selective antagonism of mGluR1 by 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has also been shown to have an analgesic effect in animal models of chronic pain. Moreover, 1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine has been suggested to have a potential role in the treatment of addiction and anxiety disorders.
Propiedades
IUPAC Name |
[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-7-4-16-27-21)24-14-12-23(13-15-24)19-8-10-20(11-9-19)26-17-18-5-2-1-3-6-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUUYFHCMJPWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4263675.png)

![4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide](/img/structure/B4263690.png)

![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B4263723.png)
![2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4263727.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263743.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263758.png)

